molecular formula C19H26O3 B195040 9-Hydroxy-4-androstene-3,17-dione CAS No. 560-62-3

9-Hydroxy-4-androstene-3,17-dione

Cat. No. B195040
CAS RN: 560-62-3
M. Wt: 302.4 g/mol
InChI Key: SNMVJSSWZSJOGL-PLOWYNNNSA-N
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Description

9-Hydroxy-4-androstene-3,17-dione, also known as 9-OHAD, is a significant intermediate for the synthesis of steroidal medicines . It is a 3-oxo-Delta4-steroid that is androst-4-ene substituted by oxo groups at positions 3 and 17 and a hydroxy group at position 9 . It is used in the manufacture of highly effective fluorinated anti-inflammatory remedies .


Synthesis Analysis

The conversion of phytosterols into 9-OHAD is a complex oxidative catabolic process . The production of 9-OHAD can be enhanced by increasing the intracellular supply of flavin adenine dinucleotide (FAD). Overexpressing ribB and ribC, two key genes involved in FAD synthesis, can significantly enhance the amount of intracellular FAD and the production of 9-OHAD .


Molecular Structure Analysis

The molecular formula of 9-Hydroxy-4-androstene-3,17-dione is C19H26O3 . The structure is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

The key enzyme that enables the biotransformation of 4-androstene-3,17-dione (AD) to 9-OH-AD is 3-phytosterone-9α-hydroxylase (KSH), which consists of two components: a terminal oxygenase (KshA) and ferredoxin reductase (KshB). The reaction is carried out with the concomitant oxidation of NADH to NAD+ .


Physical And Chemical Properties Analysis

9-Hydroxy-4-androstene-3,17-dione has a molecular weight of 302.41 . The density is 1.19±0.1 g/cm3(Predicted), and the melting point is 222-223.5 °C .

Scientific Research Applications

Application 1: Synthesis of Glucocorticoid Drugs

  • Summary of the Application: 9α-hydroxyandrost-4-ene-3,17-dione (9-OHAD) is a significant intermediate for the synthesis of glucocorticoid drugs .
  • Methods of Application or Experimental Procedures: In the process of phytosterol biotransformation to manufacture 9-OHAD, product degradation, and by-products restrict 9-OHAD output . A combined strategy of blocking Δ1-dehydrogenation and regulating metabolic flux was investigated . Five 3-Ketosteroid-Δ1-dehydrogenases (KstD) were identified in Mycobacterium fortuitum ATCC 35855 . The deletion of kstDs indicated that KstD2 and KstD3 were the main causes of 9-OHAD degradation .
  • Results or Outcomes: The five kstDs deficient strain, MFΔkstD, realized stable accumulation of 9-OHAD, and its yield increased by 42.57% . Ultimately, 9‑OHAD production reached 12.21 g/L (83.74% molar yield) and the productivity of 9-OHAD was 0.0927 g/L/h from 20 g/L phytosterol .

Application 2: Production of 9α-hydroxy-4-androstene-3,17-dione

  • Summary of the Application: 9α-Hydroxylated steroids are important precursors in the synthesis of steroidal hormone pharmaceuticals . The 3-ketosteroid 9α-hydroxylase (KSH) and 3-ketosteroid-∆1-dehydrogenase (KSDD) are key enzymes in the process of microbial steroids degradation .
  • Methods of Application or Experimental Procedures: KSH from Mycobacterium neoaurum JC-12 was successfully cloned and overexpressed in Bacillus subtilis 168 . The whole-cells of recombinant B. subtilis, co-expression of KSH and glucose 1-dehydrogenase (GDH), were used as biocatalyst to convert AD to 9OHAD .
  • Results or Outcomes: The biocatalyst, in which the intracellular NADH was regenerated, efficiently catalyzed the bioconversion of AD to 9OHAD with a conversion rate of 90.4% and productivity of 0.45 g (L h) −1, respectively .

Application 3: Conversion of Soybean Phytosterols

  • Methods of Application or Experimental Procedures: A sigma factor D (sigD) was investigated due to its dramatic downregulation during the conversion of phytosterols to 9-OHAD . It was determined as a negative regulator in the metabolism of phytosterols, and the deletion of sigD in a 9-OHAD-producing strain significantly enhanced the titer of 9-OHAD .
  • Results or Outcomes: After the modifications, the productivity of 9-OHAD reached 0.071 g/L/h (10.27 g/L from 20 g/L phytosterol), which was 22.5% higher than the original productivity of 0.058 g/L/h (8.37 g/L from 20 g/L phytosterol) in the industrial resting cell biotransformation system .

Application 4: Production of Steroidal Medicines

  • Summary of the Application: 4-Androstene-3,17-dione (4-AD), 1,4-androstadiene-3,17-dione (ADD) and 9α-hydroxyl-4-androstene-3,17-dione (9OH-AD), which are important starting compounds for the synthesis of steroidal medicines, can be biosynthetically transformed from phytosterols by Mycobacterium strains .
  • Methods of Application or Experimental Procedures: The study attempted to construct an efficient 4-AD-producing strain by knocking out the kstd and ksh genes from the M. neoaurum HGMS2 strain . Next, they used kstd - and ksh -default HGMS2 mutants as templates to construct ADD- and 9OH-AD-producing strains by knocking in active kstd and ksh genes, respectively .
  • Results or Outcomes: During pilot-scale fermentation, the conversion rates of the ADD- and 9OH-AD-producing mutants transforming phytosterol were 42.5 and 40.3%, respectively, and their yields reached 34.2 and 37.3 g/L, respectively .

Application 5: Transformation of Soybean Phytosterols

  • Methods of Application or Experimental Procedures: A sigma factor D (sigD) was investigated due to its dramatic downregulation during the conversion of phytosterols to 9-OHAD . It was determined as a negative regulator in the metabolism of phytosterols, and the deletion of sigD in a 9-OHAD-producing strain significantly enhanced the titer of 9-OHAD .
  • Results or Outcomes: After the modifications, the productivity of 9-OHAD reached 0.071 g/L/h (10.27 g/L from 20 g/L phytosterol), which was 22.5% higher than the original productivity of 0.058 g/L/h (8.37 g/L from 20 g/L phytosterol) in the industrial resting cell biotransformation system .

Application 6: Production of Steroidal Medicines

  • Summary of the Application: 4-Androstene-3,17-dione (4-AD), 1,4-androstadiene-3,17-dione (ADD) and 9α-hydroxyl-4-androstene-3,17-dione (9OH-AD), which are important starting compounds for the synthesis of steroidal medicines, can be biosynthetically transformed from phytosterols by Mycobacterium strains .
  • Methods of Application or Experimental Procedures: The study attempted to construct an efficient 4-AD-producing strain by knocking out the kstd and ksh genes from the M. neoaurum HGMS2 strain . Next, they used kstd - and ksh -default HGMS2 mutants as templates to construct ADD- and 9OH-AD-producing strains by knocking in active kstd and ksh genes, respectively .
  • Results or Outcomes: During pilot-scale fermentation, the conversion rates of the ADD- and 9OH-AD-producing mutants transforming phytosterol were 42.5 and 40.3%, respectively, and their yields reached 34.2 and 37.3 g/L, respectively .

Safety And Hazards

9-Hydroxy-4-androstene-3,17-dione is possibly unsafe. It’s been linked with serious side effects, including increased risk of breast, pancreatic, and prostate cancer .

Future Directions

Future research could focus on improving the productivity of the industrial strains in the conversion of phytosterols into steroid synthons. This could be achieved by adopting a parallel strategy with pathway engineering to improve the supply and recycling of FAD and NAD+ in Mycolicibacterium .

properties

IUPAC Name

(8S,9R,10S,13S,14S)-9-hydroxy-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O3/c1-17-9-10-19(22)15(14(17)5-6-16(17)21)4-3-12-11-13(20)7-8-18(12,19)2/h11,14-15,22H,3-10H2,1-2H3/t14-,15-,17-,18-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNMVJSSWZSJOGL-PLOWYNNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3(C(C1CCC2=O)CCC4=CC(=O)CCC43C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@]3([C@H]([C@@H]1CCC2=O)CCC4=CC(=O)CC[C@@]43C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401336076
Record name 9α-hydroxyandrost-4-en-3,17-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401336076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Hydroxy-4-androstene-3,17-dione

CAS RN

560-62-3
Record name 9α-Hydroxyandrost-4-ene-3,17-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=560-62-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Hydroxy-4-androstene-3,17-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000560623
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-hydroxyandrost-4-ene-3,17-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.112.045
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Hydroxy-4-androstene-3,17-dione
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9-Hydroxy-4-androstene-3,17-dione
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Reactant of Route 5
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Reactant of Route 6
9-Hydroxy-4-androstene-3,17-dione

Citations

For This Compound
48
Citations
K Sonomoto, N Usui, A Tanaka, S Fukui - European journal of applied …, 1983 - Springer
Whole cells of Corynebacterium sp. having steroid 9α-hydroxylation system were immobilized by entrapment with photo-crosslinkable resin prepolymers, urethane prepolymers or …
Number of citations: 45 link.springer.com
RM Dodson, RD Muir - Journal of the American Chemical Society, 1961 - ACS Publications
Incubation of 4-androstene-3, 17-dione (I) with Nocardia sp. produced 9a-hydroxy-4-androstene-3, 17-dione (II) and 3-hydroxy-9, 10-seco-l, 3, 5 (10)-androstatriene-9, 17-dione (III). …
Number of citations: 59 pubs.acs.org
M Hu, X Hui, G Wang, H Liu, X Dai - Available at SSRN 4492319 - papers.ssrn.com
9-hydroxy-4-androstene-3, 17-dione fermentation residue (9ADFR) is a hazardous solid waste generated during the fermentation production of androstenediones, which contains a …
Number of citations: 0 papers.ssrn.com
RM Dodson, RD Muir - Journal of the American Chemical Society, 1961 - ACS Publications
4-Androstene-3, 17-dione (I) was converted to 3-hydroxy-9, 10-seco-l, 3, 5 (10)-androstatriene-9, 17-dione (III) by incubation with species of Pseudomonas and Arthrobacter. The …
Number of citations: 106 pubs.acs.org
S Mutafov, B Angelova, T Avramova, L Boyadjieva… - Process …, 1997 - Elsevier
The inducibility of the key enzyme systems controlling the microbial 9α-hydroxylation of 4-androstene-3,17-dione (AD) by resting Rhodococcus sp. IOC-77 cells was investigated. …
Number of citations: 35 www.sciencedirect.com
L Chinn, R Dodson - The Journal of Organic Chemistry, 1959 - ACS Publications
Rearrangement of 9«-Hydroxy-4-androstene-3,17-dione Method for Preparing 2 - Aryl-3 - aroylpropionitriles Page 1 june 1959 NOTES 879 Investigation of the carbonic acid soluble …
Number of citations: 3 pubs.acs.org
M Akhtar, MR Calder, DL Corina… - Biochemical …, 1982 - portlandpress.com
Mechanistic aspects of the biosynthesis of oestrogen have been studied with a microsomal preparation from full-term human placenta. The overall transformation, termed the …
Number of citations: 361 portlandpress.com
R Van der Geize, GI Hessels… - Applied and …, 2000 - Am Soc Microbiol
Microbial phytosterol degradation is accompanied by the formation of steroid pathway intermediates, which are potential precursors in the synthesis of bioactive steroids. Degradation of …
Number of citations: 146 journals.asm.org
JC Knight, MG Wovcha - Steroids, 1980 - Elsevier
A mutant of the potent sterol degrader Mycobacteriun fortuitum (ATCC6842) has been isolated which is defective in its ability to degrade both the steroid nucleus and sterol side-chains …
Number of citations: 25 www.sciencedirect.com
A Brzostek, J Pawelczyk… - Journal of …, 2009 - Am Soc Microbiol
It is expected that the obligatory human pathogen Mycobacterium tuberculosis must adapt metabolically to the various nutrients available during its cycle of infection, persistence, and …
Number of citations: 202 journals.asm.org

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